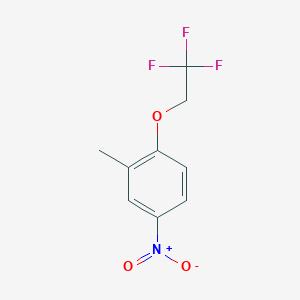

1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

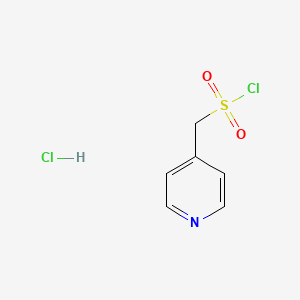

The compound “1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene” is a type of organic compound that contains a trifluoroethoxy group . The trifluoroethoxy group is a chemical group –O– CF3. It can be seen as a methoxy group –O– CH3 whose hydrogen atoms are replaced by fluorine atoms .

Synthesis Analysis

The synthesis of trifluoroethoxy-substituted compounds involves various chemical reactions . For instance, 2,2,2-Trifluoroacetaldehyde O - (aryl)oxime was employed for the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates for the synthesis of 2-trifluoromethyl 4,5-disubstituted thiazoles .Aplicaciones Científicas De Investigación

Dielectric Properties and Molecular Interactions

Research on homochiral trinuclear nickel(II) complexes highlights the study of dielectric anisotropy in molecular structures, showcasing how specific chemical configurations, including those resembling or potentially including 1-(Trifluoroethoxy)-2-methyl-4-nitrobenzene, can exhibit unique electrical properties. These studies are fundamental in materials science for developing new materials with specific electrical behaviors (Fu et al., 2007).

Molecular Electronics and Spin Interactions

Investigations into compounds like 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide) provide insights into antiferromagnetic exchange interactions among spins in molecular structures. This research can inform the design of molecular electronic devices or materials for spintronics, where the manipulation of electron spin is crucial (Fujita et al., 1996).

Anticancer and Antiviral Agent Synthesis

The synthesis of derivatives of difluorobenzene for evaluation as anticancer and antiviral agents indicates the potential biomedical applications of structurally similar compounds, such as this compound, in drug development and therapeutic research (Wang et al., 2000).

Catalytic Activity and Chemical Synthesis

Research on scandium trifluoromethanesulfonate demonstrates its catalytic efficiency in acylation reactions, hinting at the potential catalytic roles compounds with similar functional groups could play in organic synthesis, thereby impacting pharmaceutical manufacturing and materials science (Ishihara et al., 1996).

Supramolecular Chemistry and Crystal Engineering

Studies focusing on the interaction enthalpies and entropies of metal fluorides with hydrogen and halogen donors shed light on the bonding capabilities and interaction strengths of complex molecules, which can be pivotal in designing supramolecular structures and crystal engineering efforts (Libri et al., 2008).

Propiedades

IUPAC Name |

2-methyl-4-nitro-1-(2,2,2-trifluoroethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-6-4-7(13(14)15)2-3-8(6)16-5-9(10,11)12/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPXOGKKLKMSFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

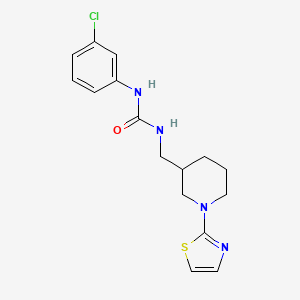

![N-(5-(2-((2-ethoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2893926.png)

![2-[2-(2-HYDROXYETHYL)PIPERIDIN-1-YL]-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOL-4-ONE](/img/structure/B2893935.png)

![6-(4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B2893936.png)

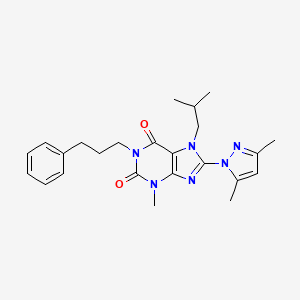

![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2893937.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2893938.png)

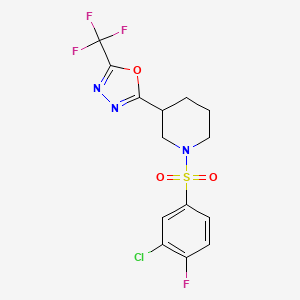

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2893945.png)